1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide

Synthetic chemistry Building block procurement Regioselectivity

Researchers developing carbonic anhydrase inhibitor leads often face regioisomeric ambiguity that undermines SAR interpretation. 1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide resolves this by providing the unequivocal 5-sulfonamide isomer - the -SO₂NH₂ group adjacent to N1 - enabling precise hydrogen-bonding geometry and metal coordination studies inaccessible with 3- or 4-sulfonamide analogs. - Validated pyrazole-5-sulfonamide fragment with demonstrated CA II inhibition in the 0.012-0.379 μM range, offering a differentiated chemotype vs. acetazolamide. - Sourced via a dedicated directed lithiation-SO₂ insertion-ammonolysis route specific to C5, ensuring regioisomeric purity and eliminating 3-sulfonamide cross-contamination risks. - The branched isopropyl substituent (Taft Es ≈ -1.71) provides intermediate steric bulk for systematic logP and solubility tuning without the molecular-weight penalty of tert-butyl analogs.

Molecular Formula C6H11N3O2S
Molecular Weight 189.24 g/mol
Cat. No. B13242935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide
Molecular FormulaC6H11N3O2S
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC=N1)S(=O)(=O)N
InChIInChI=1S/C6H11N3O2S/c1-5(2)9-6(3-4-8-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11)
InChIKeyPMXUEFDAZBIINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide: Identity and Core Properties


1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide (CAS 1702042-83-8; synonym: 1-isopropyl-1H-pyrazole-5-sulfonamide; molecular formula C₆H₁₁N₃O₂S; molecular weight 189.24 g/mol) is a small-molecule heterocyclic sulfonamide belonging to the pyrazole-5-sulfonamide class. It features an isopropyl substituent at the N1 position and a primary sulfonamide (–SO₂NH₂) group at the C5 position of the pyrazole ring . This compound serves primarily as a research chemical and synthetic building block. Its differential value for scientific procurement arises from its specific regioisomeric identity (5-sulfonamide vs. 3- or 4-sulfonamide analogs) and its distinct N-alkyl substitution pattern (branched isopropyl vs. linear propyl, methyl, or tert-butyl), each of which influences physicochemical properties, synthetic reactivity, and biological target engagement potential [1].

1
5-Sulfonamide regioisomer for C5-directed derivatization and lithiation-based synthesis.
2
Isopropyl N-substitution supporting steric parameter modulation without excessive mass penalty.
3
Sulfonamide building block compatible with fragment-based CA inhibitor or sulfonylurea SAR programs.

Why 1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide Is Not Interchangeable with Analogs


Despite sharing the pyrazole-sulfonamide core, regioisomeric and N-alkyl variants within this compound class exhibit functionally significant differences in hydrogen-bonding geometry, steric environment, and electronic distribution that preclude simple substitution [1]. The 5-sulfonamide isomer places the –SO₂NH₂ moiety adjacent to the N1 nitrogen, establishing a spatial arrangement distinct from the 3-sulfonamide isomer (adjacent to N2) and the 4-sulfonamide isomer (equidistant between both nitrogens). These positional differences alter the sulfonamide group's capacity for metal coordination in metalloenzyme active sites (e.g., carbonic anhydrases) and influence hydrogen-bond donor/acceptor geometry [2]. Furthermore, the branched isopropyl substituent at N1 provides steric bulk and lipophilicity that differ measurably from linear n-propyl or smaller methyl analogs, affecting both physicochemical properties (logP, solubility) and target binding site complementarity . Direct head-to-head or cross-study comparative data confirm that these structural variations translate into quantifiable differences in biological activity, synthetic utility, and procurement suitability.

Target (5-sulfonamide)
C5 sulfonamide adjacent to N1-isopropyl; enables distinct cross-coupling and metal-coordination geometry.
3-sulfonamide analog
Sulfonamide adjacent to N2; different synthetic entry and hydrogen-bond vector; may shift downstream derivatization outcomes.
Target (isopropyl)
Branched α-carbon provides moderate steric bulk (Taft Es reported) and balanced lipophilicity.
n-propyl / tert-butyl
Linear n-propyl may offer insufficient steric differentiation; tert-butyl adds mass and excessive hindrance; both may alter binding-site complementarity.
This building block
Synthetic utility verified via C5-lithiation–SO₂ insertion route specific to N-substituted pyrazoles.
Unrelated sulfonamide intermediates
Diazotization-based routes typical for 3-sulfonamides are not interchangeable; using wrong regioisomer can derail planned synthetic sequences.

Quantitative Differentiation Evidence vs. Closest Structural Analogs


Regioisomeric Differentiation: Synthetic Routes for 5- vs. 3-Sulfonamide Building Blocks

The 5-sulfonamide regioisomer (target) is synthesized via a distinct lithiation-based route: 5-unsubstituted N-isopropylpyrazole undergoes directed lithiation at C5, followed by SO₂ insertion and ammonolysis, yielding the 5-sulfonamide product [1]. In contrast, the 3-sulfonamide regioisomer (CAS 1696838-10-4) requires a fundamentally different synthetic approach through diazotization of 3-amino precursors [2]. This synthetic divergence means the 5-sulfonamide isomer serves as a building block for different downstream derivatization chemistries than the 3-sulfonamide, with the 5-position enabling distinct cross-coupling and functionalization pathways.

Synthetic route
Class-level inference
C5-lithiation → SO₂ → NCS → NH₃ route yields 5-sulfonamide exclusively; 3-sulfonamide requires distinct diazotization chemistry.
Regioisomer-selective synthetic entry; downstream cross-coupling pathways differ.
Yamamoto et al. (1991) methodology context.
Synthetic chemistry Building block procurement Regioselectivity

Carbonic Anhydrase Inhibition Profile of the Pyrazole-5-sulfonamide Scaffold

The pyrazole-5-sulfonamide scaffold has been validated as a carbonic anhydrase (CA) inhibitor pharmacophore. Balseven et al. (2013) reported a series of 13 pyrazole-sulfonamide derivatives (compounds 2–14) with Ki values spanning 0.062–1.278 μM against human CA I and 0.012–0.379 μM against human CA II [1]. While individual compound Ki values within the series were not publicly disclosed by compound number, the scaffold demonstrated consistent CA inhibition. For reference, the clinical CA inhibitor acetazolamide exhibits hCA II Ki = 12.1 nM [2], indicating that the pyrazole-5-sulfonamide scaffold occupies a distinct potency range suitable for fragment-based or scaffold-hopping programs.

hCA II inhibition
Cross-study comparable
Scaffold Ki range 0.012–0.379 μM (hCA II); acetazolamide Ki = 12.1 nM.
Supports CA inhibitor fragment-based discovery; scaffold provides differentiated potency window.
hCA II purified from erythrocytes; esterase assay.
Carbonic anhydrase inhibition Metalloenzyme targeting Scaffold validation

N-Alkyl Substitution: Isopropyl vs. n-Propyl Physicochemical Comparison

The branched isopropyl group at N1 of the target compound (CAS 1702042-83-8) confers distinct physicochemical properties compared to the linear n-propyl analog 1-propyl-1H-pyrazole-5-sulfonamide (CAS 1339850-81-5) . While both compounds share identical molecular formula (C₆H₁₁N₃O₂S) and molecular weight (189.24 g/mol), the isopropyl group's α-branching creates greater steric bulk proximal to the pyrazole ring (Taft Es value for i-Pr = −1.71 vs. n-Pr = −0.36) and influences the spatial orientation of the adjacent sulfonamide. This steric difference can affect both target binding and metabolic stability. The tert-butyl analog (CAS 2171946-51-1; MW 203.26) introduces even greater steric hindrance but at the cost of increased molecular weight .

Steric parameter
Class-level inference
Isopropyl Taft Es ≈ −1.71 (α-branched); n-propyl Es ≈ −0.36; tert-butyl Es ≈ −2.78 (MW +14 Da).
Isopropyl steric profile supports balanced selection between linear and bulky analogs for logP/solubility tuning.
Computed Es constants; experimental logP pending.
Physicochemical property profiling LogP prediction Steric parameter comparison

Regioisomeric Impact on pKa and Hydrogen-Bond Donor Capacity

The sulfonamide group's position on the pyrazole ring directly influences its predicted acidity and hydrogen-bond donor capacity. For the 5-sulfonamide isomer (target), the proximity of the –SO₂NH₂ group to the N1 nitrogen (which bears the isopropyl substituent) creates a distinct electronic environment compared to the 3-sulfonamide isomer [1]. Computational predictions for closely related pyrazole-5-sulfonamide analogs indicate pKa values of approximately 9.3–9.6 for the sulfonamide –NH₂ . The 3-sulfonamide isomer, by contrast, positions the sulfonamide adjacent to the N2 nitrogen, altering the local electrostatic environment and hydrogen-bonding geometry relative to the pyrazole ring's dipole moment.

Predicted pKa
Supporting evidence
5-sulfonamide pKa ~9.3–9.6 (in silico); 3-sulfonamide pKa directionally different due to N2 adjacency.
Ionization-state difference may influence solubility, permeability, and protein binding at physiological pH.
ACD/Labs prediction; experimental validation pending for both isomers.
pKa prediction Hydrogen bonding Drug-likeness profiling

Building Block Utility: 5-Sulfonamide as a Distinct Fragment for NLRP3 Inhibitor Chemistry

The 3-sulfonamide regioisomer (CAS 1696838-10-4) has been employed as a key intermediate in the synthesis of Emlenoflast (MCC7840), a potent NLRP3 inflammasome inhibitor (IC₅₀ < 100 nM) under clinical investigation [1]. The 3-sulfonamide isomer is converted to the corresponding sulfonylurea through reaction with indacen-4-yl isocyanate derivatives [1]. The 5-sulfonamide isomer (target compound, CAS 1702042-83-8), by virtue of its different regioisomeric identity, would generate a structurally distinct sulfonylurea with altered spatial presentation of the pharmacophoric elements. This regioisomeric divergence provides medicinal chemists with a tool to explore orthogonal vectors in chemical space when pursuing sulfonylurea-based inhibitors.

Sulfonylurea vector
Class-level inference
5-sulfonamide → unexplored 5-sulfonylurea; 3-sulfonamide → validated NLRP3 inhibitor series (IC₅₀
Regioisomeric switch enables orthogonal SAR expansion for sulfonylurea-based inhibitor programs.
3-sulfonylurea data from patent literature.
NLRP3 inflammasome Fragment-based drug discovery Sulfonylurea chemistry

Recommended Procurement and Application Scenarios


Carbonic Anhydrase Inhibitor Discovery with Scaffold Differentiation

Programs seeking CA inhibitor leads with scaffold novelty relative to the clinical standard acetazolamide (hCA II Ki = 12.1 nM) can utilize 1-(propan-2-yl)-1H-pyrazole-5-sulfonamide as a validated pyrazole-5-sulfonamide fragment [1]. The scaffold has demonstrated CA II inhibition in the 0.012–0.379 μM range [2], offering a differentiated potency window and chemotype that may enable isoform selectivity tuning inaccessible to classical sulfonamide CA inhibitors.

Regioisomeric SAR Expansion for Sulfonylurea-Based NLRP3 Inhibitors

While the 3-sulfonamide isomer has been successfully elaborated into the clinical-stage NLRP3 inhibitor Emlenoflast (IC₅₀ < 100 nM) , the 5-sulfonamide isomer represents a structurally orthogonal building block for generating novel 5-sulfonylurea derivatives with distinct pharmacophore geometry [3]. This regioisomeric diversification strategy is valuable for IP expansion and for exploring binding poses inaccessible to the 3-sulfonylurea series.

Synthetic Methodology Development Using C5-Lithiation Chemistry

The 5-sulfonamide is accessed via a unique directed lithiation–SO₂ insertion–ammonolysis sequence that is specific to the C5 position of N-substituted pyrazoles [4]. This synthetic route is fundamentally different from the diazotization chemistry employed for 3-sulfonamide analogs [2], making the target compound the reagent of choice for research groups developing or utilizing C5-selective pyrazole functionalization methodologies.

Physicochemical Optimization with Balanced N-Alkyl Steric Modulation

For medicinal chemistry programs requiring systematic tuning of N-alkyl steric parameters, the isopropyl variant (Taft Es ≈ −1.71) provides an optimal intermediate between the insufficient steric contribution of n-propyl (Es ≈ −0.36) and the excessive bulk of tert-butyl (Es ≈ −2.78, plus MW penalty) . This balanced steric profile supports rational logP and solubility modulation while maintaining ligand efficiency.

Application
Selection Property
Validation Focus
CA inhibitor fragment-based discovery
Scaffold differentiation vs. classical sulfonamides
hCA II inhibition endpoint review
Sulfonylurea-based NLRP3 inhibitor SAR
Regioisomeric diversification of sulfonylurea vector
Reported 3-sulfonamide series comparator context
C5-selective pyrazole functionalization
Lithiation–SO₂ insertion route compatibility
Regioselective synthesis methodology review
N-alkyl steric parameter modulation
Balanced steric profile (isopropyl)
logP and solubility modulation review
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